molecular formula C19H19NO3S B5690724 N-[2-(4-methoxyphenyl)ethyl]-2-naphthalenesulfonamide

N-[2-(4-methoxyphenyl)ethyl]-2-naphthalenesulfonamide

Cat. No. B5690724
M. Wt: 341.4 g/mol
InChI Key: GBDOIZVPUDDGME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[2-(4-methoxyphenyl)ethyl]-2-naphthalenesulfonamide involves multi-step chemical processes. One approach includes the Friedel-Crafts acylation, followed by various functional group transformations, such as sulfonation and methoxylation, to achieve the desired sulfonamide derivatives. These methods highlight the versatility and adaptability of synthetic strategies to obtain complex naphthalene sulfonamide compounds with specific functionalities (Jones et al., 1979).

Molecular Structure Analysis

The molecular structure of compounds within this class, including this compound, showcases a planar naphthalene ring system with various substituents that influence the molecule's overall geometry and electronic distribution. Crystallography studies reveal that these molecules may exhibit different conformations based on the nature of the substituents and the intermolecular interactions within the crystal lattice. These structural insights are crucial for understanding the compound's reactivity and properties (Tinant et al., 1994).

Chemical Reactions and Properties

Naphthalenesulfonamide derivatives are reactive towards a variety of chemical transformations, including nucleophilic substitution, acylation, and coupling reactions. These reactions are facilitated by the electron-rich nature of the naphthalene core and the presence of activating groups, such as methoxy and sulfonamide functionalities. The chemical versatility of these compounds allows for the synthesis of a wide range of derivatives with potential applications in various domains (Kaur et al., 2012).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and crystallinity, are influenced by the molecular structure and the nature of substituents. These compounds typically exhibit good solubility in organic solvents, which is a desirable feature for their application in organic synthesis and materials science. Crystal structure analysis provides further insights into the packing and stability of these molecules in the solid state (Shruthi et al., 2019).

Chemical Properties Analysis

The chemical properties of this compound derivatives are characterized by their reactivity towards various types of chemical reactions, including electrophilic and nucleophilic substitutions, as well as their potential to participate in complex formation and catalysis. These properties are pivotal for the exploration of these compounds in medicinal chemistry, catalysis, and materials science, offering a broad scope for the development of new technologies and therapeutic agents (Katritzky et al., 1993).

Safety and Hazards

This involves the potential risks associated with handling or exposure to the compound. It can include toxicity data, precautions for safe handling, and disposal methods .

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-23-18-9-6-15(7-10-18)12-13-20-24(21,22)19-11-8-16-4-2-3-5-17(16)14-19/h2-11,14,20H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDOIZVPUDDGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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